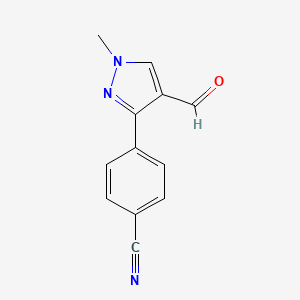

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile

説明

特性

IUPAC Name |

4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIMSCXLGDPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Pyrazole Core and Functionalization

A common approach involves starting from substituted acetophenones or related precursors, which undergo condensation and cyclization to form pyrazole rings:

- Substituted acetophenones react with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to yield ethyl 2,4-dioxo-4-arylbutanoates.

- These intermediates then react with hydrazine derivatives (e.g., phenylhydrazine) in ethanol to give ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylates.

- The ester group is reduced by lithium aluminum hydride in THF to the corresponding (5-aryl-1-methyl-1H-pyrazol-3-yl)methanol.

- Selective oxidation of the pyrazolyl-methanol with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C affords the pyrazole-3-carbaldehyde, introducing the formyl group at the 4-position of the pyrazole ring.

This sequence is summarized in Table 1 below:

| Step | Reactants/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Substituted acetophenone + diethyl oxalate, KOtBu, THF | Ethyl 2,4-dioxo-4-arylbutanoate | 65–80 |

| 2 | Intermediate + phenylhydrazine, ethanol | Ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylate | 65–80 |

| 3 | Ester + LiAlH4, THF | (5-Aryl-1-methyl-1H-pyrazol-3-yl)methanol | 85–88 |

| 4 | Alcohol + IBX, DMSO | 5-Aryl-1-methyl-1H-pyrazole-3-carbaldehyde | 85 |

Alternative Synthetic Routes

- Direct oxidation of (5-aryl-1-methyl-1H-pyrazol-3-yl)methanol derivatives with IBX to the aldehyde stage is a mild and effective method.

- The aldehyde group can be converted to other functional groups if necessary (e.g., nitriles or carbothioamides) through reactions with ammonia and iodine or hydrogen sulfide, respectively.

- Data Table: Representative Physical and Spectral Data

| Compound | Yield (%) | Melting Point (°C) | Physical State | Key Spectral Features |

|---|---|---|---|---|

| Ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylate | 65–80 | 150–210 | Solid | IR: C=O stretch; NMR: characteristic pyrazole peaks |

| (5-Aryl-1-methyl-1H-pyrazol-3-yl)methanol | 85–88 | 120–180 | Solid/liquid | NMR: methanol CH2 protons |

| 5-Aryl-1-methyl-1H-pyrazole-3-carbaldehyde | 85 | 160–200 | Solid | IR: aldehyde C=O stretch; NMR: aldehyde proton at ~10 ppm |

| 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | 84.5 (overall) | Not specified | Solid | Confirmed by HRMS and NMR |

- The use of IBX as an oxidant for selective oxidation of pyrazolyl methanols to aldehydes is efficient and mild, avoiding overoxidation.

- Suzuki coupling provides a robust and scalable method for introducing the benzonitrile group onto the pyrazole ring, with high yields and good purity.

- The sequence from acetophenone derivatives to pyrazole aldehydes is versatile, allowing various substitutions on the aryl rings, which can tailor the compound’s properties.

- Spectroscopic characterization (IR, NMR, HRMS) confirms the structure and purity of intermediates and final products.

The preparation of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile involves a multi-step synthetic route starting from substituted acetophenones or related precursors. Key steps include formation of the pyrazole ring, reduction and oxidation to install the formyl group, and Suzuki coupling to introduce the benzonitrile moiety. The methods are supported by detailed experimental procedures and yield data, providing a reliable, scalable, and efficient pathway for the synthesis of this compound.

This comprehensive synthesis strategy is validated by spectral data and is adaptable for various analogs, making it valuable for research and industrial applications in medicinal chemistry and material science.

化学反応の分析

Types of Reactions

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 4-(4-carboxy-1-methyl-1H-pyrazol-3-yl)benzonitrile

Reduction: 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzylamine

Substitution: 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)-2-nitrobenzonitrile (nitration product)

科学的研究の応用

Pharmaceutical Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug design. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, which are crucial for therapeutic applications. The presence of the formyl group contributes to its reactivity, enabling the synthesis of derivatives that may enhance biological efficacy.

Studies have shown that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile exhibits significant biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated activity against resistant bacterial strains.

- Anti-inflammatory Effects : Certain derivatives are noted for their potential in reducing inflammation.

- Selective Modulation : The compound may act as a selective androgen receptor modulator (SARM), which is of interest in hormone-related therapies.

Chemical Reactivity

The functional groups present in this compound allow for various chemical reactions, including:

- Nucleophilic Substitution : The benzonitrile group can undergo nucleophilic attack, leading to diverse derivatives.

- Condensation Reactions : The formyl group can participate in condensation reactions, which are valuable in synthesizing more complex molecules.

Comparison with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine substitution on the benzene ring | Selective androgen receptor modulation |

| 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | Methyl substitution on pyrazole | Antimicrobial activity against resistant strains |

| 4-(4-formyl-1H-pyrazole)benzoic acid | Carboxylic acid instead of nitrile | Anti-inflammatory properties |

作用機序

The mechanism of action of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile depends on its specific application:

Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.

Biological Studies: As a probe, it can bind to target proteins, allowing researchers to study the binding interactions and conformational changes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Benzenenitrile Derivatives

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile

- Molecular Formula : C₁₁H₁₀N₄

- Molecular Weight : 198.22 g/mol

- Key Features: Replaces the formyl group with an amino (-NH₂) substituent at the pyrazole 3-position. The amino group enhances nucleophilicity, making this compound suitable for condensation reactions or as a ligand in coordination chemistry. Its lower molecular weight (vs. the target compound) reflects reduced steric bulk .

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile

- Molecular Formula : C₁₁H₈ClN₃

- Molecular Weight : 217.65 g/mol

- Key Features: Features a chloro (-Cl) substituent at the pyrazole 5-position. The electron-withdrawing chlorine atom increases electrophilicity and may improve metabolic stability in drug candidates. The higher molecular weight compared to the amino analog arises from the chlorine atom’s mass .

Comparison Table: Pyrazole Derivatives

Triazole-Pyrazole Hybrids

4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile

- Molecular Formula : C₁₉H₁₄N₆

- Molecular Weight : 326.35 g/mol

- Key Features : Incorporates a triazole ring at the pyrazole 3-position. The triazole’s rigidity and hydrogen-bonding capacity enhance binding affinity in drug-receptor interactions. This hybrid structure is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile

- Molecular Formula : C₁₆H₁₂N₄

- Molecular Weight : 260.30 g/mol

- Key Features: Links the triazole to the benzonitrile via a methylene (-CH₂-) bridge.

Comparison Table: Triazole Hybrids

生物活性

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Structure and Properties

The compound features a pyrazole ring substituted with a formyl group and a benzonitrile moiety , which contributes to its chemical reactivity and biological properties. The presence of both functional groups allows for various interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial activity : Similar pyrazole derivatives have shown efficacy against resistant bacterial strains.

- Anti-inflammatory properties : Certain analogs have been evaluated for their ability to inhibit inflammatory pathways.

- Selective receptor modulation : Some compounds in this class act as selective androgen receptor modulators (SARMs), showing promise in the treatment of conditions like prostate cancer .

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The pyrazole ring may participate in π-π stacking interactions, while the nitrile and formyl groups can form hydrogen bonds, modulating the activity of target proteins.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights their diverse biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine substitution on the benzene ring | Selective androgen receptor modulation |

| 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | Methyl substitution on pyrazole | Antimicrobial activity against resistant strains |

| 4-(4-formyl-1H-pyrazole)benzoic acid | Carboxylic acid instead of nitrile | Anti-inflammatory properties |

This table illustrates how slight modifications in structure can lead to variations in biological activity.

Antimicrobial Activity

In a study evaluating various pyrazole derivatives, this compound demonstrated moderate antimicrobial activity against several strains of bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism for its efficacy .

Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrazole derivatives, where compounds similar to this compound showed significant inhibition of nitric oxide production in LPS-induced macrophages. This suggests a potential role in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the pyrazole ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of the formyl group : Employing formylation techniques to achieve the desired substitution.

- Benzonitrile incorporation : Finalizing the synthesis by introducing the benzonitrile moiety through nucleophilic substitution reactions.

These methods allow for efficient production while enabling further modifications to enhance biological activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile and its derivatives?

The synthesis of pyrazole-benzonitrile hybrids typically involves click chemistry and multicomponent reactions . For example:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to link pyrazole and benzonitrile moieties. A representative protocol involves reacting 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with alkynes in THF/water with CuSO₄ and sodium ascorbate, yielding triazole hybrids with >85% efficiency .

- Triazenylpyrazole precursors : Azide intermediates are generated via reaction of triazenylpyrazoles with TMS-azide and trifluoroacetic acid, followed by purification via flash chromatography .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–C = 0.003 Å), hydrogen bonding (e.g., N–H···N interactions), and packing motifs (orthorhombic Pca2₁ space group). For related pyrazole-benzonitrile derivatives, SCXRD confirms planarity of the pyrazole ring and dihedral angles between aromatic systems .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.78 ppm for benzonitrile protons, δ = 149.6 ppm for pyrazole carbons) and HRMS (e.g., m/z 224.0803 for C₁₁H₈N₆) validate purity and regioselectivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for derivatives of this compound?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal packing effects . For example:

- Dynamic effects : Variable-temperature NMR can detect rotational barriers in flexible substituents (e.g., formyl groups).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking in benzonitrile derivatives) that stabilize specific conformations in the solid state .

- DFT calculations : Compare experimental NMR chemical shifts with computed values for different conformers to identify dominant structures .

Q. What strategies optimize the compound’s photophysical properties for applications in organic electronics (e.g., OLEDs)?

Derivatives of this compound are explored as thermally activated delayed fluorescence (TADF) emitters. Key approaches include:

- Donor-acceptor (D–A) design : Introducing electron-withdrawing (e.g., benzonitrile) and electron-donating (e.g., carbazole) groups to narrow the singlet-triplet energy gap (ΔEₛₜ) .

- Isomeric tuning : Substituent position (e.g., para vs. meta) on the pyrazole ring modulates emission wavelength and quantum yield. For example, 2,7-substituted isomers exhibit higher EQE (>15%) than 3,6-analogs in non-doped OLEDs .

Q. How is computational modeling integrated into the design of enzyme inhibitors based on this scaffold?

Pyrazole-benzonitrile derivatives are studied as xanthine oxidase (XO) inhibitors for gout treatment. Methodologies include:

- Docking simulations : AutoDock Vina or Glide predicts binding poses in the XO active site, highlighting interactions with residues like Glu802 and Arg880 .

- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine at the 4-position) with inhibitory potency (IC₅₀ < 1 µM) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。